Methyl indole-3-carboxylate Methyl indole-3-carboxylate Methyl indole-3-carboxylate is the methyl ester of indole-3-carboxylic acid. It has a role as a metabolite. It is a member of indoles and a methyl ester. It is functionally related to an indole-3-carboxylic acid.
Methyl indole-3-carboxylate is a natural product found in Balansia epichloe, Zymoseptoria tritici, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 942-24-5
VCID: VC21538359
InChI: InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
SMILES: COC(=O)C1=CNC2=CC=CC=C21
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

Methyl indole-3-carboxylate

CAS No.: 942-24-5

Cat. No.: VC21538359

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl indole-3-carboxylate - 942-24-5

CAS No. 942-24-5
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name methyl 1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
Standard InChI Key QXAUTQFAWKKNLM-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=CC=CC=C21
Canonical SMILES COC(=O)C1=CNC2=CC=CC=C21
Melting Point 150.5 °C

Chemical Properties and Structure

Methyl indole-3-carboxylate (C₁₀H₉NO₂) is a nitrogen-containing heterocyclic compound with a molecular weight of 175.19. It features an indole skeleton with a methyl ester group at the 3-position, creating a structure that facilitates various chemical modifications. The compound exhibits specific physical characteristics that influence its behavior in chemical reactions and biological systems.

Physical Properties

The compound typically appears as a light brown amorphous powder or white to gray crystals with specific physical parameters as detailed in Table 1.

Table 1: Physical and Chemical Properties of Methyl Indole-3-Carboxylate

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.19
Melting Point149-152°C
Boiling Point306.47°C (estimated)
Density1.1999 g/cm³ (estimated)
Refractive Index1.5060 (estimated)
Physical StateSolid (powder/crystal)
ColorLight brown to gray
SolubilitySlightly soluble in methanol and DMSO; insoluble in water
pKa15.42±0.30 (predicted)

The compound's crystal structure indicates the presence of intermolecular N-H...O hydrogen bonds, which influence its packing arrangement and physical properties . These hydrogen bonding capabilities play a significant role in its interactions with biological targets and its behavior in solution.

Chemical Reactivity

Methyl indole-3-carboxylate exhibits characteristic reactivity patterns that make it valuable in synthetic chemistry. The indole nitrogen (N-H) serves as a site for substitution reactions, while the ester group provides opportunities for further functionalization. Notable reactions include:

  • N-alkylation and N-arylation at the indole nitrogen

  • Regioselective bromination at positions 5 and 6 of the indole ring

  • Hydrolysis of the methyl ester to yield the corresponding carboxylic acid

  • Reduction of the ester to form alcohols or aldehydes

The compound's reactivity is largely governed by the electron-rich nature of the indole core and the electron-withdrawing effects of the ester substituent, creating a dynamic electronic environment that facilitates diverse chemical transformations .

Synthesis Methods

Several efficient methods have been developed for the synthesis of methyl indole-3-carboxylate and its derivatives, employing various catalytic systems and reaction conditions to achieve high yields and selectivity.

Copper-Catalyzed Synthesis

One of the most efficient approaches employs copper-catalyzed intramolecular amination of aryl bromides. This Ullmann-type reaction provides access to N-alkylated and N-arylated derivatives of methyl indole-3-carboxylate under mild conditions. The methodology utilizes a CuI-K₃PO₄-DMF catalytic system, operating effectively even under an air atmosphere, yielding the desired products with good to high yields .

The reaction proceeds through the following general pathway:

  • Coordination of copper to the nitrogen atom

  • Oxidative addition of the aryl bromide

  • Reductive elimination to form the new C-N bond

  • Regeneration of the copper catalyst

This synthetic route offers advantages in terms of functional group tolerance and operational simplicity, making it suitable for the preparation of diverse indole derivatives.

Regioselective Dibromination

Treatment of methyl indole-3-carboxylate with bromine in acetic acid provides regioselective access to methyl 5,6-dibromoindole-3-carboxylate, a valuable building block for more complex structures. This dibrominated product can be further transformed via microwave-mediated ester hydrolysis and decarboxylation to yield the corresponding 5,6-dibromoindole .

The regioselectivity of this bromination reaction represents a significant advantage, as it directly provides access to specifically substituted indoles without the need for protecting groups or complex directing strategies. This synthetic approach has been applied to the preparation of both natural and non-natural indole derivatives with biological relevance.

One-Pot Microwave-Assisted Synthesis

Modern synthetic approaches have employed microwave irradiation to enhance reaction efficiency. Microwave-assisted techniques have demonstrated improved yields (>90%) compared to traditional heating methods when synthesizing functionalized derivatives of methyl indole-3-carboxylate. These protocols typically involve shorter reaction times and milder conditions, aligning with green chemistry principles.

Biological Activity

Methyl indole-3-carboxylate and its derivatives exhibit diverse biological activities, particularly in cancer research. The indole scaffold represents a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets.

Anticancer Properties

Research has demonstrated that methyl indole-3-carboxylate derivatives possess significant anticancer activity through various mechanisms. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways. Table 2 summarizes the key anticancer mechanisms associated with these compounds.

Table 2: Anticancer Mechanisms of Methyl Indole-3-Carboxylate Derivatives

MechanismDescriptionCellular Targets
Apoptosis InductionTriggers programmed cell deathBcl-2, Mcl-1 proteins
Cell Cycle ArrestDisrupts cancer cell proliferationCyclin-dependent kinase complexes
Signal Transduction InhibitionBlocks cellular signaling pathwaysPIM proteins, PKB/Akt
Topoisomerase InhibitionPrevents DNA replication and transcriptionDNA topoisomerase enzymes
NF-κB Pathway ModulationReduces inflammatory signalingNF-κB transcription factors

Studies have shown that structural modifications to the indole core, particularly at the N-position and the 3-carboxylate group, can significantly enhance anticancer potency and selectivity. For instance, certain derivatives display cytotoxicity against breast and lung cancer cells at nanomolar concentrations .

Relation to Other Indole Derivatives

Methyl indole-3-carboxylate shares structural similarities with other bioactive indole compounds, such as indole-3-carbinol (I3C) and diindolylmethane (DIM), which are found in cruciferous vegetables and possess chemopreventive properties. These relationships provide insights into potential mechanisms and applications of methyl indole-3-carboxylate in cancer prevention and treatment .

Research indicates that, like other indole derivatives, methyl indole-3-carboxylate may influence multiple cellular targets, including PPARγ, Nur77, transcription factors, and hormone receptors. This multi-target activity contributes to its potential therapeutic value in complex diseases like cancer .

Effects on Intestinal Health

Interestingly, research has shown that indole-3-carboxylate (ICOOH), a compound closely related to methyl indole-3-carboxylate, demonstrates beneficial effects on intestinal immune responses and barrier integrity. Studies in animal models have revealed that ICOOH can reduce proinflammatory cytokine expression and enhance tight junction proteins in intestinal epithelial cells, suggesting potential applications in gastrointestinal health .

In broiler chickens challenged with Eimeria maxima, dietary supplementation with ICOOH led to reduced jejunal inflammation and improved expression of nutrient transporters, highlighting the compound's potential in agricultural applications beyond its pharmaceutical relevance .

Applications in Research and Industry

Methyl indole-3-carboxylate serves as a versatile building block across multiple scientific and industrial domains, with applications ranging from pharmaceutical development to material science.

Medicinal Chemistry

In medicinal chemistry, methyl indole-3-carboxylate functions as a key intermediate in the synthesis of pharmaceutically active compounds. Its structural features enable the development of drugs targeting various diseases and disorders. Specific applications include the synthesis of:

  • Nitric oxide synthase (nNOS) inhibitors

  • Protein kinase C alpha (PKCα) inhibitors

  • Kinase insert domain receptor (KDR) inhibitors

  • Very late antigen-4 (VLA-4) antagonists

  • Inhibitors of Human 5-Lipoxygenase

  • Serotonin 5-HT4 receptor antagonists

  • Hyaluronidase inhibitors

The compound's versatility in medicinal chemistry stems from the indole scaffold's ability to interact with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

Synthetic Chemistry

As a synthetic building block, methyl indole-3-carboxylate enables access to more complex molecular architectures. It participates in various transformations, including:

  • Palladium-catalyzed coupling reactions

  • Regioselective functionalization of the indole ring

  • Ester modifications leading to amides, acids, and alcohols

  • Heterocycle formation through cycloaddition reactions

These synthetic pathways facilitate the creation of diverse chemical libraries for drug discovery and materials development .

Biochemical Research

In biochemical research, methyl indole-3-carboxylate and its derivatives serve as tools for studying fundamental cellular processes. Their effects on cell signaling pathways, enzyme activity, and gene expression provide insights into biological mechanisms. The compounds have been employed to investigate:

  • Modulation of cell signaling pathways

  • Influence on oxidative stress responses

  • Effects on cellular metabolism

  • Interaction with specific receptors and enzymes

These investigations contribute to our understanding of disease mechanisms and potential therapeutic interventions.

Recent Developments and Future Prospects

Research on methyl indole-3-carboxylate continues to evolve, with recent studies focusing on expanding its applications and understanding its molecular interactions.

Advanced Synthetic Methodologies

Recent advances in synthetic chemistry have introduced more efficient and environmentally friendly methods for preparing methyl indole-3-carboxylate and its derivatives. These include:

  • Microwave-assisted synthesis with improved yields and shorter reaction times

  • Metal-free catalytic systems reducing environmental impact

  • Flow chemistry approaches for continuous production

  • Stereoselective methodologies for chiral derivatives

These developments enhance the accessibility and diversity of methyl indole-3-carboxylate derivatives for research and applications.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies have provided insights into the molecular features that govern the biological activity of methyl indole-3-carboxylate derivatives. Research indicates that:

  • N-substitution significantly influences receptor binding and selectivity

  • Modifications at positions 5 and 6 of the indole ring affect anticancer potency

  • The nature of the ester group impacts metabolic stability and bioavailability

  • Introduction of specific functional groups can enhance targeting to particular cellular components

These findings guide the rational design of more potent and selective compounds for therapeutic applications.

Emerging Applications

Emerging applications of methyl indole-3-carboxylate encompass several promising areas:

  • Development of anticancer agents targeting specific molecular pathways

  • Creation of imaging probes incorporating the indole scaffold

  • Formulation of agricultural products for crop protection

  • Integration into functional materials with specific properties

  • Utilization in epigenetic modulation for disease treatment

These diverse applications highlight the compound's continuing relevance in multiple scientific disciplines.

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